molecular formula C9H12N2O4S B7825150 N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide

N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide

Cat. No.: B7825150
M. Wt: 244.27 g/mol
InChI Key: BUWUOZSUKVLQRR-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a dimethylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide typically involves the nitration of a phenyl ring followed by sulfonamide formation. One common method is the nitration of phenylmethanesulfonamide using nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration: Phenylmethanesulfonamide is treated with a mixture of concentrated nitric acid and sulfuric acid at a low temperature to introduce the nitro group at the meta position.

    Purification: The reaction mixture is then neutralized and the product is extracted and purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the desired reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

    Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.

Major Products Formed

    Reduction: (3-aminophenyl)-N,N-dimethylmethanesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. The sulfonamide moiety can also interact with active sites of enzymes, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (4-nitrophenyl)-N,N-dimethylmethanesulfonamide: Similar structure but with the nitro group at the para position.

    (2-nitrophenyl)-N,N-dimethylmethanesulfonamide: Nitro group at the ortho position.

    (3-aminophenyl)-N,N-dimethylmethanesulfonamide: Reduced form with an amino group instead of a nitro group.

Uniqueness

N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. The meta position of the nitro group can lead to different electronic and steric effects compared to the ortho and para isomers, resulting in distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-1-(3-nitrophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-10(2)16(14,15)7-8-4-3-5-9(6-8)11(12)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWUOZSUKVLQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(3-Nitrophenyl)methanesulfonyl chloride (2.36 g, 10 mmol) was dissolved in benzene (30 mL), then to this solution was added 40% aqueous dimethylamine (12.6 mL, 0.1 mol) and the reaction mixture was vigorously stirred for 2 h at room temperature. The benzene layer was separated and the aqueous layer extracted with CH2Cl2 (2×25 mL). The recombined organic layers were washed with saturated aqueous NaHCO3 (30 mL), water (30 mL) and the solvent removed under reduced pressure to give 2.32 g (95%) of (3-nitrophenyl)-N,N-dimethylmethanesulfonamide as crystals.
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2.36 g
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Synthesis routes and methods III

Procedure details

To a solution of (3-Nitrophenyl)methanesulfonyl chloride (1.0 g, 0.0042 mol) in dry dichloromethane (25 mls) at room temperature dimethylamine (2M in THF, 5.3 ml, 0.105 mol) was added dropwise. The mixture was stirred for 3 hours then filtered through silica, then evaporated to give N,N-Dimethyl-C-(3-nitro-phenyl)-methanesulfonamide, 1.0 g, 1H NMR CDCl3 2.84 (6H, s, 2×CH3), 4.29 (2H, s, CH2), 7.60 (1H, m, ArH), 7.79 (1H, d, ArH), 8.25 (2H, m, ArH)
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1 g
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5.3 mL
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25 mL
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